Chloromethyl ethyl ether

Description

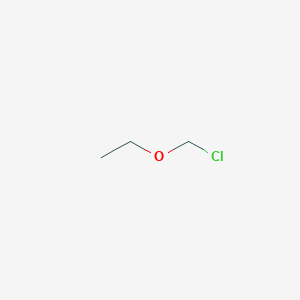

Structure

3D Structure

Properties

IUPAC Name |

chloromethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-2-5-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYRSDMGOLYDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Record name | CHLOROMETHYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062902 | |

| Record name | Chloromethyl ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloromethyl ethyl ether appears as a colorless liquid. Slightly denser than water and insoluble in water. May be moderately toxic by ingestion, inhalation or skin absorption. Severely irritates skin, eyes and mucous membranes., Colorless liquid; [CAMEO] | |

| Record name | CHLOROMETHYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloromethyl ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

83 °C | |

| Record name | CHLOROMETHYL ETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0188 at 15 °C/4 °C | |

| Record name | CHLOROMETHYL ETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

59.1 [mmHg] | |

| Record name | Chloromethyl ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3188-13-4 | |

| Record name | CHLOROMETHYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (Chloromethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3188-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003188134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, (chloromethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloromethyl ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYL ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08T7N64Z04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROMETHYL ETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Chloromethyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl ethyl ether (CMEE), with the CAS number 3188-13-4, is a halogenated ether that serves as a versatile reagent in organic synthesis.[1] Its utility in introducing the ethoxymethyl (EOM) protecting group for alcohols and its role as an alkylating agent make it a compound of interest in pharmaceutical and chemical research.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of Chloromethyl ethyl ether, presents quantitative data in structured tables, and outlines a general experimental workflow for its synthesis.

Physical Properties

Chloromethyl ethyl ether is a colorless liquid under standard conditions.[1][3] A comprehensive summary of its key physical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₃H₇ClO | [1][2][4] |

| Molecular Weight | 94.54 g/mol | [1][2][4] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 80-85 °C | [1][2][5] |

| Melting Point | -98 °C to -104 °C | [4][6] |

| Density | 1.0188 - 1.04 g/cm³ at 20-25 °C | [1][2][4][6] |

| Solubility in Water | Insoluble to sparingly soluble | [1][4][7] |

| Solubility in Organic Solvents | Soluble in chloroform (B151607) and slightly soluble in ethyl acetate.[8] It is also soluble in ethanol, methanol, and dichloromethane.[9] | |

| Refractive Index (n20/D) | 1.4040 | [1][6] |

| Vapor Pressure | 59.1 mmHg at 20 °C; 85.6 mmHg at 25 °C | [1][6][10] |

| Flash Point | 7 °C to 19.4 °C | [5][6][11] |

Chemical Properties

Chloromethyl ethyl ether is a reactive compound, primarily due to the presence of the chlorine atom, which makes the adjacent methylene (B1212753) group susceptible to nucleophilic attack. This reactivity is harnessed in various organic transformations.

Reactivity and Stability:

-

Alkylation Reactions: It is an effective alkylating agent, used to introduce the ethoxymethyl group onto various nucleophiles, such as alcohols and phenols.[2]

-

Protecting Group Chemistry: CMEE is employed to install the ethoxymethyl (EOM) protecting group for hydroxyl functionalities. This protecting group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions.[2]

-

Peroxide Formation: Like many ethers, Chloromethyl ethyl ether can form explosive peroxides upon exposure to air and light.[12][13] Therefore, it should be handled with care and stored properly.

-

Hydrolysis: It is expected to hydrolyze rapidly in water.[13]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[14]

Hazardous Reactions:

-

Flammability: Chloromethyl ethyl ether is a highly flammable liquid and vapor.[5][7] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4][8]

-

Decomposition: When heated to decomposition, it may produce toxic fumes, including hydrogen chloride and phosgene.[7]

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties are extensive and beyond the scope of this guide. However, standard analytical methods are employed for their characterization. For instance, Gas Chromatography (GC) is often used to determine purity.[5]

A general procedure for the synthesis of α-chloroethers like Chloromethyl ethyl ether involves the reaction of an acetal (B89532) with an acyl chloride in the presence of a Lewis acid catalyst.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of Chloromethyl ethyl ether.

Caption: Generalized workflow for the synthesis of Chloromethyl ethyl ether.

Safety Information

Chloromethyl ethyl ether is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or if inhaled.[5] It causes severe skin burns and eye damage and is suspected of causing genetic defects.[5] Due to its carcinogenic potential, exposure should be minimized.[6] Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential when handling this chemical.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Chloromethyl ethyl ether. The tabulated data offers a quick reference for researchers, and the generalized synthesis workflow provides a conceptual understanding of its preparation. Given its hazardous nature, all handling and experimental procedures should be conducted with strict adherence to safety protocols.

References

- 1. Chloromethyl ethyl ether | C3H7ClO | CID 18523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sukeleshi.co [sukeleshi.co]

- 3. chemimpex.com [chemimpex.com]

- 4. Chloromethyl ethyl ether(3188-13-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Chloromethyl Ethyl Ether | 3188-13-4 | TCI AMERICA [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Chloromethyl ethyl ether | 3188-13-4 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chloromethyl ethyl ether| CAS:#3188-13-4 -Letopharm Limited [letopharm.com]

- 11. chloromethyl ethyl ether | 3188-13-4 [chemnet.com]

- 12. CHLOROMETHYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Chloromethyl Ethyl Ether from Formaldehyde and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chloromethyl ethyl ether is a hazardous substance and a potential carcinogen. All handling and synthesis should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

Chloromethyl ethyl ether (CMEE) is a reactive chloroalkyl ether used as an intermediate in various organic syntheses. Its utility lies in its ability to introduce the ethoxymethyl (EOM) protecting group for alcohols, phenols, and other functional groups. It is also a key precursor in the manufacturing of certain agrochemicals and pharmaceutical compounds.[1] The synthesis of CMEE is most commonly achieved through the acid-catalyzed reaction of formaldehyde (B43269), ethanol (B145695), and hydrogen chloride.[1] This guide provides a comprehensive overview of this synthesis, including detailed experimental protocols, quantitative data, reaction mechanisms, and essential safety information.

Core Synthesis Reaction

The primary industrial method for producing chloromethyl ethyl ether involves the reaction of ethanol and formaldehyde (or its polymer, paraformaldehyde) in the presence of hydrogen chloride.[1] The reaction proceeds by the formation of a hemiacetal from ethanol and formaldehyde, which is then converted to the final product by the action of hydrogen chloride.

Reaction Scheme:

CH₃CH₂OH + CH₂O + HCl → CH₃CH₂OCH₂Cl + H₂O

Quantitative Data Summary

The following table summarizes quantitative data extracted from experimental procedures for the synthesis of chloromethyl ethyl ether.

| Parameter | Value | Source |

| Reactants | ||

| Paraformaldehyde | 320 g | CN101372448B[2] |

| Anhydrous Ethanol | 460 g | CN101372448B[2] |

| 95% Ethanol | 485 g | CN101372448B[2] |

| Hydrogen Chloride | Gaseous, until saturation | Inferred from similar preparations[3] |

| Reaction Conditions | ||

| Temperature | 0-20 °C | CN101372448B[2] |

| Yield and Purity | ||

| Yield (with anhydrous ethanol) | 87.8% | CN101372448B[2] |

| Purity (with anhydrous ethanol) | 89.2% | CN101372448B[2] |

| Yield (with 95% ethanol) | 92.8% | CN101372448B[2] |

| Purity (with 95% ethanol) | 99.1% | CN101372448B[2] |

Experimental Protocols

The following protocols are based on procedures described in the literature, primarily adapting methods for analogous chloromethyl ethers to the specific synthesis of the ethyl ether as detailed in patent literature.[2][3]

Materials and Equipment

-

Reactants: Paraformaldehyde or Formalin (37% aqueous solution), Anhydrous Ethanol or 95% Ethanol, Hydrogen Chloride gas.

-

Drying Agent: Anhydrous Calcium Chloride.

-

Apparatus: A three-necked round-bottom flask, a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a reflux condenser, and an ice-water bath.

Synthesis Procedure

-

Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place 460 g of anhydrous ethanol and 320 g of paraformaldehyde.

-

Cooling: Cool the flask in an ice-water bath to maintain a temperature between 0-20 °C.[2]

-

Introduction of Hydrogen Chloride: While stirring vigorously, introduce a steady stream of dry hydrogen chloride gas into the reaction mixture through the gas inlet tube.[3]

-

Reaction Progression: Continue the addition of hydrogen chloride. The paraformaldehyde will gradually dissolve. After some time, a second layer of chloromethyl ethyl ether will begin to form.[3]

-

Saturation and Completion: Continue passing hydrogen chloride through the mixture for several hours until the solution is saturated.[3]

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and separate the lower layer of crude chloromethyl ethyl ether.

-

Saturate the upper aqueous layer with calcium chloride to precipitate more of the ether.[3]

-

Combine the two organic layers.

-

-

Drying and Purification:

-

Dry the combined crude product over anhydrous calcium chloride.[3]

-

Perform fractional distillation to purify the chloromethyl ethyl ether, collecting the fraction boiling at the appropriate temperature.

-

Visualizations

Reaction Pathway

References

The Reaction Mechanism of Chloromethyl Ethyl Ether with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl ethyl ether (CMEE), an α-chloroether, is a highly reactive alkylating agent utilized in various synthetic applications, including the introduction of the ethoxymethyl (EOM) protecting group. Its heightened reactivity stems from the ability of the adjacent ether oxygen to stabilize a developing positive charge, leading to a nuanced reaction mechanism that navigates the continuum between bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1). This technical guide provides an in-depth analysis of this mechanism, presenting quantitative kinetic data, detailed experimental protocols for analogous reactions, and visualizations of the underlying chemical pathways to offer a comprehensive resource for professionals in research and drug development.

The SN1/SN2 Mechanistic Continuum

The reaction of chloromethyl ethyl ether with nucleophiles does not adhere strictly to a single mechanistic pathway. Instead, it operates along a spectrum between the SN1 and SN2 mechanisms. The operative pathway is highly dependent on the nature of the nucleophile, the ionizing power of the solvent, and the reaction conditions.

-

SN2 Pathway: In the presence of strong, anionic nucleophiles (e.g., azide, thiophenolates) in polar aprotic solvents, the reaction tends to favor the SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs.[1]

-

SN1 Pathway: In the presence of weak, neutral nucleophiles (e.g., water, alcohols) and in polar protic, highly ionizing solvents, the reaction shifts towards the SN1 mechanism.[2] This pathway involves a two-step process:

-

Rate-determining departure of the chloride leaving group to form a resonance-stabilized oxocarbenium ion intermediate.

-

Rapid attack of the nucleophile on the planar carbocation.

-

The exceptional reactivity of CMEE is largely attributed to the stability of this oxocarbenium ion intermediate, where the positive charge on the carbon is delocalized onto the adjacent oxygen atom.[3] This stabilization significantly lowers the activation energy for the SN1 pathway compared to typical primary alkyl halides.

Figure 1. Competing SN1 and SN2 reaction pathways for Chloromethyl ethyl ether.

Quantitative Analysis: The Grunwald-Winstein Equation

The dualistic nature of the CMEE reaction mechanism is quantitatively described by the extended Grunwald-Winstein equation, which correlates the specific rate of solvolysis (k) with both the solvent ionizing power (YCl) and the solvent nucleophilicity (NT).[4][5]

log(k/k₀) = lNT + mYCl

Here, l represents the sensitivity of the reaction to solvent nucleophilicity, and m represents the sensitivity to solvent ionizing power. For a pure SN2 reaction, the l value is high and the m value is low, whereas a pure SN1 reaction shows a low l value and a high m value (typically m ≈ 1.0).[6]

Kinetic studies on the solvolysis of chloromethyl ethyl ether show significant sensitivity to both parameters, confirming the borderline nature of the mechanism.[4]

| Solvent Composition ¹ | NT ² | YCl ³ | k x 10⁵ (s⁻¹) at -10.0 °C |

| 100% Ethanol (B145695) (EtOH) | 0.37 | -2.52 | 10.9 |

| 90% EtOH | 0.16 | -0.93 | 61.8 |

| 80% EtOH | 0.00 | 0.00 | 204 |

| 100% Methanol (MeOH) | 0.17 | -1.12 | 114 |

| 80% MeOH | 0.01 | 0.59 | 1480 |

| 97% TFE | -3.30 | 2.83 | 1120 |

| 50% TFE | -1.90 | 3.12 | 14100 |

Table 1. Solvolysis rate constants (k) for Chloromethyl Ethyl Ether at -10.0 °C in various solvents and their corresponding NT and YCl parameters. Data extracted from studies by Kevill et al.[4]

¹ Solvent percentages are volume/volume for aqueous ethanol and methanol, and weight/weight for trifluoroethanol (TFE). ² NT is the solvent nucleophilicity scale based on the solvolysis of S-methyldibenzothiophenium ion.[5] ³ YCl is the solvent ionizing power scale based on the solvolysis of 1-adamantyl chloride.[5]

The data clearly show that the reaction rate increases both with increasing solvent nucleophilicity (e.g., comparing 100% EtOH to 97% TFE at similar YCl values) and, more dramatically, with increasing solvent ionizing power (e.g., moving down the aqueous ethanol series). A full correlation analysis using the Grunwald-Winstein equation yields an l value of 0.68 and an m value of 0.59.[7] These intermediate values provide strong evidence for a mechanism with a loose SN2 transition state where bond-breaking is extensive, giving it significant SN1 character.[7]

Experimental Protocols

While specific protocols for Chloromethyl ethyl ether are proprietary or embedded in complex syntheses, detailed procedures for its close analogue, Chloromethyl methyl ether (CMME, MOM-Cl), are well-documented and serve as an excellent methodological reference. The following protocol describes a typical procedure for the O-alkylation of an alcohol using CMME, which is representative of reactions with CMEE.

Representative Protocol: O-Alkylation using an α-Chloroether (Adapted from Organic Syntheses[8])

Objective: To protect a primary or secondary alcohol via reaction with an α-chloroether in the presence of a non-nucleophilic base.

Materials:

-

Alcohol (Substrate): 1.0 equivalent

-

Chloromethyl methyl ether (CMME) solution: 1.5 equivalents

-

Diisopropylethylamine (DIPEA, Hünig's base): 1.25 equivalents

-

Anhydrous Toluene (or Dichloromethane)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and an addition funnel. The vessel is charged with the alcohol substrate (1.0 eq) and anhydrous toluene.

-

Cooling: The flask is immersed in a cold water or ice bath to cool the contents to 5–10 °C.

-

Reagent Addition: The CMME solution (1.5 eq) is added in one portion. Subsequently, DIPEA (1.25 eq) is added dropwise via the addition funnel over 30 minutes, ensuring the internal temperature is maintained below 25 °C.

-

Reaction: Once the addition is complete and the initial exotherm has subsided, the reaction mixture is allowed to warm to ambient temperature and stirred for 12 hours or until reaction completion is confirmed by TLC or HPLC analysis.

-

Workup and Quench: The reaction mixture is diluted with ethyl acetate (e.g., 100 mL). A saturated aqueous NH₄Cl solution (e.g., 100 mL) is added, and the biphasic mixture is stirred vigorously for at least 5 minutes to quench any unreacted α-chloroether.

-

Extraction and Isolation: The layers are separated. The organic layer is washed sequentially with water (100 mL) and brine (100 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Figure 2. General experimental workflow for O-alkylation using an α-chloroether.

Conclusion

The reaction of chloromethyl ethyl ether with nucleophiles is a classic example of a borderline SN1/SN2 mechanism. The high reactivity is conferred by the resonance stabilization of the incipient oxocarbenium ion, which lowers the barrier for a unimolecular pathway. However, the substrate is unhindered, leaving it susceptible to a bimolecular attack. Quantitative kinetic analysis via the Grunwald-Winstein equation confirms this duality, showing sensitivities to both solvent ionizing power and nucleophilicity. For drug development professionals and synthetic chemists, this understanding is critical. By carefully selecting the nucleophile and, most importantly, the solvent system, the reaction can be guided to favor the desired pathway, control selectivity, and optimize yields in the synthesis of complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. organic chemistry - SN1 reactivity order for chloromethyl methyl ether and trityl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]

- 7. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Chloromethyl Ethyl Ether: A Technical Guide to its Application as an Electrophilic Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl ethyl ether (CMEE), also known as ethoxymethyl chloride (EOM-Cl), is a reactive chloroalkyl ether widely utilized in organic synthesis. Its primary application lies in its role as a potent electrophilic alkylating agent, most notably for the introduction of the ethoxymethyl (EOM) protecting group for various nucleophilic functional groups, including alcohols, amines, and thiols. The EOM group is valued for its stability under basic and nucleophilic conditions and its facile removal under mild acidic conditions, making it a crucial tool in multistep synthesis, particularly in the fields of natural product synthesis and drug development. This guide provides an in-depth overview of the physicochemical properties, synthesis, reaction mechanisms, and experimental protocols associated with the use of chloromethyl ethyl ether.

Physicochemical and Safety Data

Chloromethyl ethyl ether is a colorless, highly flammable liquid.[1][2] It is classified as a toxic and potentially carcinogenic substance, necessitating stringent safety protocols during handling and use.[3][4]

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₇ClO | [5] |

| Molecular Weight | 94.54 g/mol | [5] |

| CAS Number | 3188-13-4 | [5] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 82 °C | [2] |

| Density | 1.019 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.404 | [2] |

| Flash Point | 19 °C (66.2 °F) - closed cup | [6] |

| Solubility | Insoluble in water; Soluble in alcohol and diethyl ether | [1] |

| Hazard Classifications | Highly Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Suspected Carcinogen | [6] |

Safety and Handling: Due to its hazardous nature, chloromethyl ethyl ether must be handled with extreme caution in a well-ventilated fume hood.[7] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7] All equipment must be grounded to prevent static discharge, and ignition sources must be eliminated from the handling area.[4] CMEE is known to form explosive peroxides upon exposure to air and should be stored in a cool, dry, and dark place under an inert atmosphere.[4]

Synthesis of Chloromethyl Ethyl Ether

CMEE is typically synthesized by the reaction of ethanol (B145695), formaldehyde (B43269) (or its polymer paraformaldehyde), and hydrogen chloride.[8] This classical method can sometimes lead to the formation of hazardous byproducts. An alternative, safer laboratory-scale synthesis involves the zinc(II)-catalyzed reaction between diethoxymethane (B1583516) and an acyl chloride, which generates CMEE in situ for immediate use, minimizing exposure.[9]

A high-yield industrial production method involves reacting the byproduct hydrogen chloride from methyl isocyanate production with a mixture of ethanol and paraformaldehyde at 0-50 °C.[8][10] One specific example of this process reports a yield of 97.3% with 99.1% purity by reacting paraformaldehyde and anhydrous ethanol with the HCl byproduct at 0-20 °C.[8]

Mechanism of Electrophilic Alkylation

Chloromethyl ethyl ether functions as an effective electrophile due to the electronic influence of the adjacent oxygen atom. The lone pairs on the oxygen stabilize the incipient carbocation formed upon the departure of the chloride leaving group. This stabilization facilitates the reaction, which often proceeds through an Sₙ1-like mechanism involving an intermediate oxonium ion. This highly reactive electrophile is then readily attacked by a nucleophile (NuH), such as an alcohol, amine, or thiol, to form the corresponding ethoxymethyl-protected compound.

Caption: General Sₙ1-like mechanism for electrophilic alkylation by CMEE.

Application in Functional Group Protection

The primary utility of CMEE is the introduction of the ethoxymethyl (EOM) protecting group. This group is stable to a wide range of conditions including strong bases, organometallic reagents, and many oxidizing/reducing agents, but is readily cleaved by mild acids.[7]

Protection of Alcohols

Alcohols are the most common substrates for protection using CMEE. The reaction is typically carried out in a non-protic solvent in the presence of a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

This protocol is adapted from a reliable Organic Syntheses procedure for the analogous methoxymethylation.[7]

Caption: General experimental workflow for the protection of an alcohol.

Materials:

-

Alcohol substrate (1.0 equiv)

-

Chloromethyl ethyl ether (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.25 - 2.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine

Procedure:

-

A dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with the alcohol and anhydrous DCM.

-

The solution is cooled to 0-10 °C using an ice-water bath.

-

Chloromethyl ethyl ether is added to the stirred solution.

-

DIPEA is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 25 °C.

-

After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the reaction is quenched by adding a saturated aqueous solution of NH₄Cl and stirring vigorously for 10-15 minutes to destroy any unreacted CMEE.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water, then with brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude EOM ether is purified by vacuum distillation or silica (B1680970) gel chromatography.

| Substrate Example | Base | Solvent | Time (h) | Yield (%) | Reference |

| α-Phenethyl alcohol (MOM-Cl) | DIPEA | Toluene | 12 | 95 | [7] |

| Primary Alcohols (General) | DIPEA | DCM | 2-12 | 85-95 | [7] (adapted) |

| Salvinorin B | DIPEA | DCM | 18 | 90 | [1] |

Protection of Amines and Thiols

Amines and thiols can also be protected as their corresponding EOM derivatives. The higher nucleophilicity of these functional groups compared to alcohols means reactions are often faster. For thiols, the thiolate is typically generated in situ using a suitable base. For amines, a non-nucleophilic base like DIPEA is used to scavenge HCl.

Materials:

-

Thiol substrate (1.0 equiv)

-

Sodium Hydroxide or Sodium Methoxide (B1231860) (1.0 equiv)

-

Chloromethyl ethyl ether (1.1 equiv)

-

Anhydrous Methanol (B129727) or THF

Procedure:

-

The thiol is dissolved in anhydrous methanol or THF and cooled to 0 °C.

-

A solution of sodium methoxide in methanol (or aqueous NaOH) is added dropwise to form the sodium thiolate.

-

CMEE is added, and the mixture is stirred at room temperature for 1-4 hours, monitoring by TLC.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

Procedure: The protocol is analogous to that for alcohols, using the amine substrate (1.0 equiv), CMEE (1.1-1.5 equiv), and DIPEA (1.25-2.0 equiv) in an anhydrous solvent like DCM at 0 °C to room temperature.

| Substrate Type | Typical Base | Solvent | Typical Yield (%) |

| Thiol | NaH, NaOMe | THF, MeOH | >90 |

| Primary Amine | DIPEA | DCM, THF | 80-95 |

| Indole | NaH | DMF | >90 |

Deprotection of Ethoxymethyl Ethers

The EOM group is reliably cleaved under mild acidic conditions. A common method involves using a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH) in an alcohol solvent like methanol at room temperature or with gentle heating.

Caption: The protection-deprotection cycle for an alcohol using CMEE.

Applications in Drug Development

The EOM protecting group strategy is frequently employed in the synthesis of complex pharmaceutical compounds. A notable example is its use in the synthesis of analogs of MKC-442, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1. In one synthetic route, 6-benzyl-1H-pyrimidine-2,4-dione is N-1 alkylated using chloromethyl ethyl ether in the presence of a base to yield 6-benzyl-1-(ethoxymethyl)-1H-pyrimidine-2,4-dione, a key intermediate for further elaboration into the final drug analog.[11] This highlights the utility of CMEE in modifying heterocyclic scaffolds common in medicinal chemistry.

Conclusion

Chloromethyl ethyl ether is a valuable and highly effective electrophilic alkylating agent, primarily used for the introduction of the ethoxymethyl (EOM) protecting group. Its reliability, the stability of the resulting EOM ether under many synthetic conditions, and the mild conditions required for its removal make it an indispensable reagent for researchers in organic synthesis and drug discovery. However, its significant toxicity and carcinogenic potential demand that its use be confined to controlled laboratory settings with strict adherence to safety protocols. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective and safe application of this important synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds [inis.iaea.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. peptide.com [peptide.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101372448A - Production method of chloromethyl ethyl ether - Google Patents [patents.google.com]

- 9. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 10. Notes- Reaction of Chloromethyl Ether with Primary Amines. (1961) | Henri Ulrich | 41 Citations [scispace.com]

- 11. americanpeptidesociety.org [americanpeptidesociety.org]

The Ethoxymethyl (EOM) Protecting Group: An In-depth Technical Guide for Researchers and Drug Development Professionals

The ethoxymethyl (EOM) ether is a valuable acetal-type protecting group for hydroxyl functionalities, offering a stable yet readily cleavable shield in the complex landscape of multi-step organic synthesis. Its application is particularly relevant in the fields of pharmaceutical research and drug development, where the strategic manipulation of reactive functional groups is paramount. This technical guide provides a comprehensive overview of the EOM group, detailing its stability, methods for its introduction and removal, and its role in synthetic strategies.

Core Concepts and Stability Profile

The EOM group, with the structure -CH₂OCH₂CH₃, is prized for its general stability under basic, nucleophilic, and many oxidative and reductive conditions, while being readily removed under acidic conditions. This orthogonality allows for selective deprotection in the presence of other protecting groups, a crucial aspect in the synthesis of complex molecules.

General Stability:

-

Basic Conditions: The EOM group is highly resistant to a wide range of basic reagents, including metal hydroxides, alkoxides, and organometallic reagents.

-

Nucleophilic Conditions: It remains intact in the presence of various nucleophiles such as Grignard reagents and organolithiums.

-

Oxidizing and Reducing Agents: The EOM ether is compatible with many common oxidizing agents (e.g., PCC, Swern oxidation) and reducing agents (e.g., LiAlH₄, NaBH₄).

-

Acidic Conditions: The acetal (B89532) linkage of the EOM group is susceptible to cleavage under both Brønsted and Lewis acidic conditions. The rate of cleavage can be modulated by the strength of the acid and the reaction conditions.

Quantitative Stability Data

The following tables summarize the stability of the EOM group under various conditions. It is important to note that the lability of the EOM group can be influenced by the steric and electronic environment of the protected hydroxyl group.

| Reagent/Condition | Temperature (°C) | Time | Stability/Yield of Deprotection | Reference |

| Acidic Cleavage | ||||

| p-TsOH (cat.) in MeOH | Room Temp. | 1 - 4 h | High Yield | General Protocol |

| HCl (conc.) in MeOH | Room Temp. - 50 | 0.5 - 6 h | High Yield | General Protocol |

| Acetic Acid (aq.) | Reflux | Variable | Moderate to High Yield | General Protocol |

| Trifluoroacetic Acid (TFA) | 0 - Room Temp. | < 1 h | High Yield | General Protocol |

| TiCl₄ in CH₂Cl₂ | -78 to 0 | 0.5 - 2 h | High Yield | Lewis Acid Cleavage |

| ZnBr₂ in CH₂Cl₂ | Room Temp. | 1 - 3 h | High Yield | Lewis Acid Cleavage |

| Basic/Nucleophilic Conditions | ||||

| NaH in THF | Room Temp. | > 24 h | Stable | General Observation |

| n-BuLi in THF | -78 to Room Temp. | > 12 h | Stable | General Observation |

| Grignard Reagents (RMgX) | 0 to Room Temp. | > 8 h | Stable | General Observation |

| Oxidizing/Reducing Agents | ||||

| PCC in CH₂Cl₂ | Room Temp. | 2 - 6 h | Stable | General Observation |

| LiAlH₄ in THF | 0 to Reflux | > 12 h | Stable | General Observation |

| NaBH₄ in MeOH | Room Temp. | > 24 h | Stable | General Observation |

Experimental Protocols

Detailed methodologies for the introduction and removal of the EOM protecting group are provided below.

Protocol 1: Protection of a Primary Alcohol using Ethoxymethyl Chloride (EOM-Cl)

This procedure outlines the standard method for the formation of an EOM ether from a primary alcohol using EOM-Cl and a hindered, non-nucleophilic base.

Materials:

-

Primary Alcohol (1.0 equiv)

-

Ethoxymethyl Chloride (EOM-Cl) (1.5 - 2.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA to the stirred solution.

-

Slowly add EOM-Cl dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of an EOM Ether using Acidic Conditions

This protocol describes the cleavage of an EOM ether to regenerate the parent alcohol using a catalytic amount of a Brønsted acid.

Materials:

-

EOM-protected Alcohol (1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv) or concentrated HCl (catalytic)

-

Methanol (B129727) (MeOH)

Procedure:

-

Dissolve the EOM-protected alcohol in methanol.

-

Add a catalytic amount of p-TsOH·H₂O or a few drops of concentrated HCl.

-

Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary. Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected alcohol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a general experimental workflow for the use of the EOM protecting group.

Stability of ethoxymethyl ethers in acidic and basic conditions.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxymethyl (EOM) ethers are valuable protecting groups for hydroxyl functionalities in organic synthesis, prized for their unique stability profile. This technical guide provides a comprehensive overview of the stability of EOM ethers under both acidic and basic conditions. It details the mechanisms of cleavage, summarizes their reactivity towards various reagents in tabular format, and provides detailed experimental protocols for their installation and removal. The information presented is intended to assist researchers in the strategic application of the EOM protecting group in complex multi-step syntheses.

Introduction

The ethoxymethyl (EOM) group, belonging to the class of acetal (B89532) protecting groups, offers a robust shield for alcohols during various synthetic transformations. Its stability is dictated by the acetal linkage, which is characteristically resistant to basic and nucleophilic environments but labile under acidic conditions.[1] This orthogonal stability allows for selective deprotection in the presence of other protecting groups, a crucial aspect in the synthesis of complex molecules.[2] Understanding the precise conditions under which EOM ethers are stable or cleaved is paramount for their effective utilization.

General Stability Profile

The core of the EOM ether's utility lies in its predictable stability across a range of chemical environments.

Stability in Basic and Nucleophilic Conditions

Ethoxymethyl ethers are exceptionally stable under a wide array of basic and nucleophilic conditions. This stability extends to:

-

Strong Bases: They are resistant to cleavage by common strong bases such as metal hydroxides (e.g., NaOH, KOH), alkoxides (e.g., NaOMe, KOtBu), and organometallic reagents.[1]

-

Nucleophiles: EOM ethers are inert to a variety of nucleophiles, including organolithiums, Grignard reagents, and enolates.[1] This allows for their use in reactions involving these powerful reagents without the need for additional protection of the EOM-protected hydroxyl group.

-

Redox Reagents: They are compatible with many common oxidizing and reducing agents.[1]

Lability in Acidic Conditions

The primary method for the cleavage of EOM ethers is through acid-catalyzed hydrolysis.[1] They are sensitive to both Brønsted and Lewis acids. The lability of the EOM group can be tuned by the choice of acid and reaction conditions, allowing for selective deprotection.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of an EOM ether in the presence of acid proceeds through a well-established mechanism involving the formation of a resonance-stabilized oxocarbenium ion.[1] The reaction can proceed via either an S(_N)1 or S(_N)2 pathway, largely dependent on the structure of the protected alcohol.[3]

The general mechanism is as follows:

-

Protonation: The ether oxygen is protonated by the acid, forming a good leaving group (an alcohol).[3]

-

Cleavage: The C-O bond cleaves to form an alcohol and a resonance-stabilized ethoxymethyl cation.

-

Hydrolysis: The cation is trapped by water or another nucleophile to yield a hemiacetal, which then decomposes to formaldehyde (B43269) and ethanol.

Caption: Mechanism of acid-catalyzed EOM ether deprotection.

Quantitative Stability Data

While specific kinetic data for ethoxymethyl ethers is not extensively documented, their stability profile is closely analogous to the widely studied methoxymethyl (MOM) ethers. The following tables summarize the stability of alkoxymethyl ethers under various conditions.

Table 1: Stability of EOM Ethers in Basic and Other Common Conditions

| Reagent/Condition | Solvent | Temperature (°C) | Stability | Reference |

| NaOH (aq) | H₂O/THF | 25-100 | Stable | [1] |

| KOtBu | t-BuOH | 25 | Stable | [1] |

| n-BuLi | THF | -78 to 25 | Stable | [1] |

| RMgX (Grignard) | Et₂O/THF | 0 to 25 | Stable | [1] |

| LiAlH₄ | THF | 0 to 25 | Stable | [1] |

| NaBH₄ | EtOH | 25 | Stable | [1] |

| H₂/Pd-C | EtOH/MeOH | 25 | Stable | [1] |

| PCC, Swern Oxidation | CH₂Cl₂ | -78 to 25 | Stable | [1] |

Table 2: Conditions for the Cleavage of EOM Ethers (Acidic)

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Notes | Reference |

| HCl (conc.) | MeOH/H₂O | 25 - 50 | 0.5 - 6 h | Standard and effective method. | [1] |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂/H₂O | 0 - 25 | 1 - 12 h | Can be used for substrates sensitive to stronger acids. | [4] |

| p-Toluenesulfonic acid (p-TsOH) | MeOH | 25 | 2 - 24 h | Mild protic acid catalyst. | [5] |

| Amberlyst® 15 | MeOH | 25 - 60 | 1 - 12 h | Heterogeneous acid catalyst, easy to remove. | |

| MgBr₂ | Et₂O | 25 | 6 - 24 h | Mild Lewis acid conditions. | |

| TiCl₄ | CH₂Cl₂ | -78 to 0 | 0.5 - 2 h | Strong Lewis acid, effective at low temperatures. | [6] |

| ZnBr₂ | CH₂Cl₂ | 25 | 2 - 10 h | Mild Lewis acid. | [6] |

Experimental Protocols

The following protocols are based on established procedures for the analogous MOM ethers and are generally applicable for the protection and deprotection of alcohols as EOM ethers.

Protocol 1: Protection of a Primary Alcohol as an EOM Ether

This procedure describes the formation of an EOM ether using ethoxymethyl chloride.

Caption: Experimental workflow for EOM protection of an alcohol.

Reagents:

-

Alcohol (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Ethoxymethyl chloride (EOM-Cl) (1.5 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the alcohol in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA dropwise to the stirred solution.

-

Add EOM-Cl dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Protocol 2: Acidic Deprotection of an EOM Ether

This protocol describes a standard method for the cleavage of EOM ethers using hydrochloric acid.

Reagents:

-

EOM-protected alcohol (1.0 equiv)

-

Methanol (B129727) (MeOH)

-

Concentrated Hydrochloric Acid (HCl) (catalytic amount)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the EOM-protected alcohol in methanol.

-

Add a few drops of concentrated HCl.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

-

Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting alcohol if necessary.

Orthogonal Deprotection Strategies

A key advantage of the EOM protecting group is its compatibility with other protecting groups, allowing for selective deprotection. For instance, an EOM ether is stable to the fluoride-based deprotection of silyl (B83357) ethers (e.g., TBDMS, TIPS) and to the hydrogenolysis conditions used to remove benzyl (B1604629) ethers.

Caption: Orthogonal deprotection of EOM and TBDMS ethers.

Conclusion

The ethoxymethyl ether protecting group is a versatile tool in organic synthesis, offering robust protection of hydroxyl groups under basic and nucleophilic conditions, while allowing for mild and selective removal under acidic conditions. Its stability profile, which is highly analogous to the well-documented MOM ether, enables its strategic incorporation into complex synthetic routes. The experimental protocols provided in this guide offer a practical framework for the application of EOM ethers in a research and development setting. Careful consideration of the reaction conditions for both protection and deprotection will ensure the successful application of this valuable protecting group.

References

CAS number and molecular structure of Chloromethyl ethyl ether.

This guide provides a comprehensive overview of Chloromethyl ethyl ether, a significant reagent in organic synthesis. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, molecular structure, synthesis protocols, and applications.

Chemical and Physical Properties

Chloromethyl ethyl ether is a colorless liquid that serves as a key intermediate and alkylating agent in various chemical reactions.[1][2] Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 3188-13-4 | [1] |

| Molecular Formula | C₃H₇ClO | [3][4] |

| Molecular Weight | 94.54 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 82 °C | [1][5] |

| Density | 1.019 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.404 | [1] |

| Flash Point | 19 °C (66.2 °F) - closed cup | |

| Storage Temperature | 2-8°C | [1] |

| Purity | ≥95% (GC) | [1][4] |

| Solubility | Insoluble in water | [2][3] |

Molecular Structure

The molecular structure of Chloromethyl ethyl ether is fundamental to its reactivity, particularly its function as an alkylating agent.

-

Molecular Formula : C₂H₅OCH₂Cl[1]

-

SMILES String : CCOCCl[6]

-

InChI Key : FCYRSDMGOLYDHL-UHFFFAOYSA-N[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Industrial Uses of Chloromethyl Ethyl Ether - Periodical by Knowde [periodical.knowde.com]

- 3. Chloromethyl ethyl ether | C3H7ClO | CID 18523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Chloromethyl ethyl ether | 3188-13-4 [chemicalbook.com]

- 6. Chloromethyl ethyl ether 95 3188-13-4 [sigmaaldrich.com]

Spectroscopic Profile of Chloromethyl Ethyl Ether: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for chloromethyl ethyl ether (C₃H₇ClO), a key reagent and intermediate in organic synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The quantitative spectroscopic data for chloromethyl ethyl ether are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 5.51 | Singlet | 2H | N/A | -O-CH₂-Cl |

| 3.75 | Quartet | 2H | 7.1 | -O-CH₂-CH₃ |

| 1.26 | Triplet | 3H | 7.1 | -CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 84.8 | -O-CH₂-Cl |

| 67.5 | -O-CH₂-CH₃ |

| 15.0 | -CH₂-CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2980-2880 | Strong | C-H Stretch (Alkyl) |

| 1450, 1380 | Medium | C-H Bend (Alkyl) |

| 1115 | Strong | C-O-C Stretch (Ether) |

| 840 | Strong | C-Cl Stretch |

Technique: Neat Liquid Film

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Abundance (%) | Proposed Fragment |

| 94/96 | < 5 | [CH₃CH₂OCH₂Cl]⁺ (Molecular Ion, M⁺) |

| 59 | 100 | [CH₃CH₂O=CH₂]⁺ (Base Peak) |

| 49/51 | ~20 | [CH₂Cl]⁺ |

| 31 | ~70 | [CH₂OH]⁺ |

| 29 | ~45 | [CH₃CH₂]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer.

-

Sample Preparation: A solution of chloromethyl ethyl ether (approximately 5-10 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum was recorded at a frequency of 300 MHz. A standard pulse sequence was used with a sufficient relaxation delay to ensure accurate integration.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded at a frequency of 75 MHz using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The FTIR spectrum was obtained using a Fourier Transform Infrared spectrometer.

-

Sample Preparation: A drop of neat chloromethyl ethyl ether liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The spectrum was recorded over the range of 4000-600 cm⁻¹. A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer with an electron ionization source.

-

Sample Introduction: Due to its volatility, a small amount of chloromethyl ethyl ether was introduced into the ion source via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: The sample was ionized using electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: The resulting ions were separated by a mass analyzer (e.g., a quadrupole) and detected to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like chloromethyl ethyl ether.

Caption: General workflow for the spectroscopic analysis of chloromethyl ethyl ether.

Solubility of Chloromethyl ethyl ether in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chloromethyl ethyl ether in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility and provides a framework for experimental determination.

Introduction to Chloromethyl Ethyl Ether

Chloromethyl ethyl ether (CMEE), with the chemical formula C₃H₇ClO, is a colorless, volatile, and highly flammable liquid.[1] It is classified as a chloroalkyl ether and is recognized for its utility as a reactive intermediate in various organic syntheses. A thorough understanding of its solubility is crucial for its safe handling, application in synthesis, and for the development of purification and work-up procedures.

Solubility Data

Precise quantitative solubility data for chloromethyl ethyl ether across a wide range of organic solvents is not extensively documented in scientific literature. However, based on available safety data sheets, chemical database entries, and established principles of organic chemistry, a qualitative assessment of its solubility can be compiled. Generally, CMEE is described as being insoluble in water but soluble in many common organic solvents.[1][2][3] For its close structural analog, chloromethyl methyl ether (CMME), there are more explicit mentions of its miscibility with or solubility in solvents like ethanol, methanol, diethyl ether, acetone, and chloroform.[4] It is reasonable to infer that CMEE exhibits similar solubility behavior.

The following table summarizes the expected qualitative solubility of chloromethyl ethyl ether in a variety of common organic solvents.

| Solvent Class | Solvent Name | Expected Solubility | Rationale/Citation |

| Water | Water | Insoluble | Repeatedly stated in multiple sources.[1][2][3] CMEE is a non-polar organic molecule with a reactive chloro-group that readily hydrolyzes. |

| Alcohols | Methanol | Soluble/Miscible | The analogous compound, CMME, is soluble in methanol.[4] The polar hydroxyl group of the alcohol can interact with the ether oxygen of CMEE. |

| Ethanol | Soluble/Miscible | The analogous compound, CMME, is soluble in ethanol.[4] Similar polarity and potential for hydrogen bonding with the ether oxygen. | |

| Ethers | Diethyl Ether | Soluble/Miscible | The analogous compound, CMME, is soluble in diethyl ether.[4] "Like dissolves like" principle applies as both are ethers. |

| Tetrahydrofuran (THF) | Soluble/Miscible | Expected to be soluble based on its ether structure and common use as a reaction solvent. | |

| Chlorinated Solvents | Dichloromethane | Soluble/Miscible | The analogous compound, CMME, is soluble in dichloromethane.[5] CMEE's polarity is compatible with chlorinated solvents. |

| Chloroform | Soluble | Explicitly stated as soluble in some chemical databases.[3] | |

| Ketones | Acetone | Soluble/Miscible | The analogous compound, CMME, is soluble in acetone.[4] Acetone is a versatile polar aprotic solvent. |

| Esters | Ethyl Acetate | Slightly Soluble | Explicitly stated as slightly soluble in some chemical databases.[3] |

| Aromatic Hydrocarbons | Toluene | Soluble/Miscible | CMEE is a non-polar molecule, making it compatible with non-polar aromatic solvents. |

| Benzene | Soluble/Miscible | Similar to toluene, expected to be a good solvent for CMEE. | |

| Aliphatic Hydrocarbons | Hexane | Soluble/Miscible | As a non-polar compound, CMEE is expected to be soluble in non-polar alkane solvents. |

| Heptane | Soluble/Miscible | Similar to hexane, expected to be a good solvent for CMEE. |

Experimental Protocol for Solubility Determination

The following is a general protocol for the experimental determination of the solubility of chloromethyl ethyl ether. This protocol is based on standard laboratory methods for solubility testing and has been adapted to account for the volatile and reactive nature of CMEE.

3.1. Safety Precautions

-

Hazardous Substance: Chloromethyl ethyl ether is highly flammable, toxic, and a suspected carcinogen. All handling must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Moisture Sensitivity: CMEE reacts with water. Ensure all glassware is dry and use anhydrous solvents if precise measurements are required.

-

Waste Disposal: Dispose of all waste containing CMEE according to institutional and local regulations for hazardous chemical waste.

3.2. Materials and Equipment

-

Chloromethyl ethyl ether (of known purity)

-

Anhydrous organic solvents

-

Calibrated analytical balance

-

Vials or test tubes with secure caps

-

Graduated pipettes or syringes

-

Vortex mixer

-

Temperature-controlled water bath or shaker

3.3. Procedure

-

Preparation: Tare a clean, dry vial with a cap on an analytical balance.

-

Addition of Solute: Carefully add a small, accurately weighed amount of chloromethyl ethyl ether to the vial.

-

Initial Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Mixing: Securely cap the vial and mix the contents using a vortex mixer until the solute is fully dissolved. If necessary, use a temperature-controlled shaker for a set period.

-

Incremental Addition: If the solute dissolves completely, continue to add accurately weighed increments of CMEE, mixing thoroughly after each addition, until a saturated solution is achieved (i.e., a small amount of undissolved solute remains).

-

Equilibration: Allow the saturated solution to equilibrate for a set period (e.g., 24 hours) at a constant temperature to ensure the solubility limit has been reached.

-

Quantification: To determine the concentration of the dissolved CMEE, carefully extract an aliquot of the supernatant (the clear liquid above the undissolved solute) and analyze it using a suitable analytical technique such as gas chromatography (GC) with an appropriate internal standard.

-

Data Reporting: Express the solubility in terms of g/100 mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like chloromethyl ethyl ether.

Conclusion

While quantitative solubility data for chloromethyl ethyl ether remains scarce in readily available literature, a strong qualitative understanding can be derived from existing information and chemical principles. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable framework for their determination, with a critical emphasis on safety due to the hazardous nature of the compound. The provided workflow diagram offers a clear visual guide for conducting such experiments. It is recommended that researchers consult specialized chemical handbooks and databases for any newly published quantitative data.

References

- 1. Chloromethyl ethyl ether | C3H7ClO | CID 18523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Chloromethyl ethyl ether | 3188-13-4 [chemicalbook.com]

- 4. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

The Advent of α-Chloroethers: A Technical Guide to Their Discovery and Enduring Role in Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery, historical context, and synthetic applications of α-chloroethers has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of this important class of chemical intermediates, from their initial synthesis to their modern-day utility as versatile reagents and protecting groups.

A Serendipitous Discovery in the Late 19th Century

The story of α-chloroethers begins in the late 19th century, a period of significant advancement in the field of organic chemistry. While the Williamson ether synthesis, developed by Alexander Williamson in 1850, laid the foundational principles for ether formation, the specific class of α-chloroethers emerged later.[1][2] Historical records point to the Belgian chemist Louis Henry as the first to synthesize and characterize a simple α-chloroether, chloromethyl methyl ether (CH₃OCH₂Cl), in 1893.[3][4] His preparation involved the reaction of formaldehyde (B43269), methanol (B129727), and hydrogen chloride.[3][4] This discovery, though perhaps not initially recognized for its full synthetic potential, marked the formal entry of α-chloroethers into the chemical literature.

Early investigations into the reactivity of aldehydes with chlorinating agents like phosphorus pentachloride (PCl₅) in the mid-19th century may have inadvertently produced α-chloroether intermediates, though they were not isolated or characterized at the time.[5][6][7] The work of chemists like Charles Adolphe Wurtz, known for the Wurtz reaction (1855), exemplifies the exploratory nature of organic synthesis during this era, where new reactions and compound classes were frequently uncovered.[8][9][10]

From Laboratory Curiosity to Indispensable Synthetic Tool

The utility of α-chloroethers, particularly chloromethyl methyl ether (MOM-Cl), became increasingly apparent with the development of the concept of protecting groups in organic synthesis.[11] The ability of the methoxymethyl (MOM) group to be easily introduced to protect hydroxyl and other functional groups, and then subsequently removed under specific conditions, proved to be a powerful strategy in the total synthesis of complex molecules.[12][13]

A significant milestone in the application of halogenated ethers was the development of the Boord olefin synthesis in 1930 by Cecil E. Boord. This reaction, which utilizes β-halo ethers to produce alkenes, demonstrated the broader synthetic potential of this class of compounds beyond their use as protecting group precursors.[11][14][15]

Modern Synthesis and Safety Considerations

The original method for synthesizing chloromethyl methyl ether, while historically significant, was later found to produce a highly carcinogenic byproduct, bis(chloromethyl) ether.[16] This discovery prompted the development of safer and more efficient synthetic routes. Modern procedures often involve the reaction of dimethoxymethane (B151124) with an acyl chloride in the presence of a Lewis acid catalyst, which avoids the formation of the hazardous byproduct.[17][18][19][20]

Quantitative Data on α-Chloroether Properties

The reactivity and physical properties of α-chloroethers are crucial for their effective use in synthesis. The following table summarizes key data for some common α-chloroethers.

| α-Chloroether | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Chloromethyl methyl ether (MOM-Cl) | C₂H₅ClO | 80.51 | 55-57 | 1.06 | 1.40 |

| Dichloromethyl methyl ether | C₂H₄Cl₂O | 114.96 | 82-85 | 1.27 | 1.4303 |

| 1-Chloroethyl methyl ether | C₃H₇ClO | 94.54 | 78-79 | 1.01 | 1.407 |

| Benzyloxymethyl chloride (BOM-Cl) | C₈H₉ClO | 156.61 | 102 (14 mmHg) | 1.15 | 1.527 |

Key Experimental Protocols

Historical Synthesis of Chloromethyl Methyl Ether (Henry, 1893; adapted from Organic Syntheses, 1923)[3]

This procedure describes the original method for the preparation of chloromethyl methyl ether.

Materials:

-

Methanol (350 g, 10.9 moles)

-

Formalin (40% formaldehyde in water, 900 g, containing 252 g or 8.4 moles of formaldehyde)

-

Hydrogen chloride gas

-

Calcium chloride

Procedure:

-

A mixture of methanol and formalin is placed in a round-bottomed flask equipped with a reflux condenser and a gas inlet tube.

-

The mixture is cooled with running water while a rapid stream of hydrogen chloride gas is passed through it.

-

After approximately two hours, a layer of chloromethyl ether begins to form. The stream of hydrogen chloride is continued for another two to three hours until the solution is saturated.

-

The upper layer of chloromethyl ether is separated.

-

The aqueous layer is saturated with calcium chloride to salt out the remaining dissolved ether, which is then combined with the main portion.

-

The combined product is dried over anhydrous calcium chloride and purified by fractional distillation, collecting the fraction boiling at 55–60 °C.

Yield: 580–600 g (86–89% based on formaldehyde)

Modern, Safer Synthesis of Chloromethyl Methyl Ether[17]

This contemporary method avoids the formation of carcinogenic byproducts.

Materials:

-

Dimethoxymethane (22.1 mL, 250 mmol)

-

Toluene (B28343) (66 mL)

-

Zinc bromide (ZnBr₂, 5.6 mg, 0.01 mol%)

-

Acetyl chloride (17.8 mL, 250 mmol)

Procedure:

-

A three-necked flask is charged with dimethoxymethane, toluene, and zinc bromide.

-

Acetyl chloride is added to the mixture at a constant rate over 5–15 minutes.

-

The reaction is self-heating and is allowed to cool to ambient temperature over 2–3 hours.

-

The resulting solution of chloromethyl methyl ether in toluene can be used directly in subsequent reactions without isolation.

Protection of a Primary Alcohol using MOM-Cl[12]

This protocol details the use of chloromethyl methyl ether as a protecting group for a primary alcohol.

Materials:

-

Primary alcohol (1.0 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 eq.)

-

Dichloromethane (DCM)

-